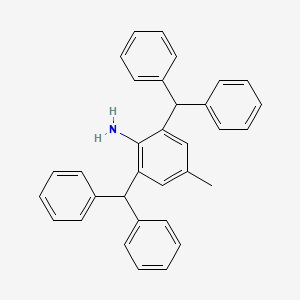

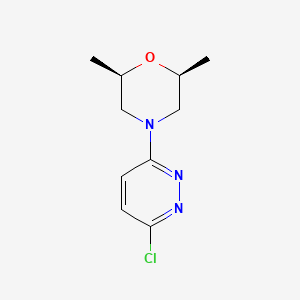

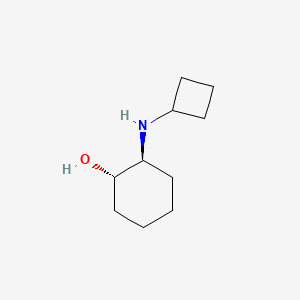

6-(Cyclohexylamino)pyridazin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(Cyclohexylamino)pyridazin-3-ol, involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives, including this compound, can undergo various chemical reactions. For instance, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations provide 1,6-dihydropyridazines and pyridazines . A TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation of ketene N,S -acetals, and N -tosylhydrazones provides a variety of trisubstituted pyridazines in good yields .Scientific Research Applications

Chemical Synthesis and Structural Analysis Research into pyridazin-3-ol derivatives, including 6-(cyclohexylamino)pyridazin-3-ol, has led to the development of various synthetic routes and analyses of their chemical structure. One study describes concise routes to pharmacologically active pyridazinones, highlighting the utility of alkynyl heterocycles as effective dipolarophiles in the synthesis of pyridazin-3-one derivatives (Johnston et al., 2008). Additionally, the synthesis of pyridazinone derivatives through condensation and cyclization reactions demonstrates the chemical versatility and potential for functional group transformations of these compounds (Kang et al., 2018).

Pharmacological Potential The pharmacological exploration of pyridazinone derivatives includes their evaluation as antihypertensive, anti-inflammatory, and antithrombotic agents. For instance, derivatives have shown significant antihypertensive and antithrombotic properties in preclinical models, indicating potential for development as therapeutic agents (Cignarella et al., 1986). Furthermore, novel pyridazinone derivatives have been designed and evaluated for anti-inflammatory activity, with some compounds demonstrating inhibitory effects on inflammation comparable to diclofenac, a widely used NSAID, while exhibiting fewer gastrointestinal side effects (Abouzid et al., 2012).

Material Science and Corrosion Inhibition Pyridazinone derivatives have also been investigated for their applications in material science, particularly as corrosion inhibitors. Research demonstrates the effectiveness of pyridazinone derivatives in preventing the corrosion of metals in acidic environments, highlighting their potential as protective agents in industrial applications (Mashuga et al., 2017).

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, exhibiting diverse pharmacological activities .

Mode of Action

It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Cyclohexylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely, influencing their bioavailability .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly influence the action of chemical compounds .

properties

IUPAC Name |

3-(cyclohexylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-7-6-9(12-13-10)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAZWBRHNYMFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/no-structure.png)

![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)

amine](/img/structure/B1474204.png)